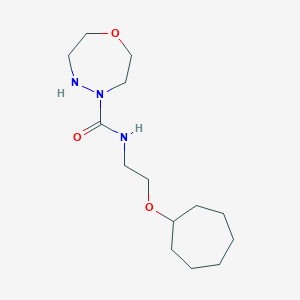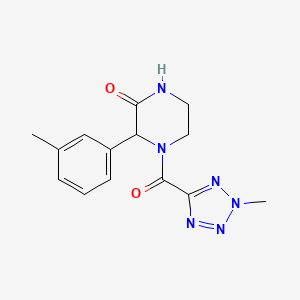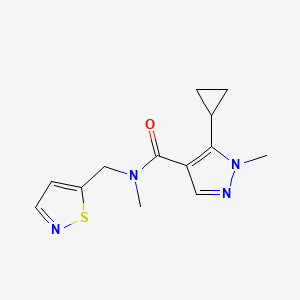![molecular formula C17H16F3NO2 B7437747 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine, also known as DF-MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively bind to sigma-1 receptors, which are involved in regulating the release of neurotransmitters and have been implicated in several neurological disorders. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used in drug discovery to screen for potential sigma-1 receptor ligands.
Mecanismo De Acción
The mechanism of action of 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine is thought to be related to its binding to sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in regulating the release of neurotransmitters, including dopamine, serotonin, and glutamate. This compound has been shown to selectively bind to sigma-1 receptors and modulate their activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the induction of apoptosis in cancer cells, and the regulation of calcium signaling in cells. Additionally, this compound has been shown to have analgesic effects in animal models, suggesting its potential as a pain management agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine in lab experiments is its selectivity for sigma-1 receptors, which allows for more targeted research into the role of these receptors in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research into 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research into the mechanism of action of this compound and its effects on cellular signaling pathways may provide insights into the role of sigma-1 receptors in various physiological processes. Finally, the development of more potent sigma-1 receptor ligands based on the structure of this compound may lead to the discovery of novel therapeutic agents for a variety of diseases.
Métodos De Síntesis
2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-bromo-2-fluorobenzaldehyde to form 3-[4-(difluoromethoxy)-3-fluorophenyl]aniline. This intermediate is then reacted with morpholine in the presence of a catalyst to produce this compound.
Propiedades
IUPAC Name |
2-[3-[4-(difluoromethoxy)-3-fluorophenyl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-14-9-12(4-5-15(14)23-17(19)20)11-2-1-3-13(8-11)16-10-21-6-7-22-16/h1-5,8-9,16-17,21H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQXLDFQVUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=C2)C3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)

![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)